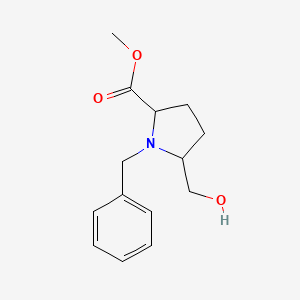

Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Description

Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the N1 position, a hydroxymethyl substituent at C5, and a methyl ester at C2. Its structural flexibility allows for diverse functionalization, making it a valuable template for comparative studies with analogues.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWRGCAJBBTJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl halides and subsequent esterification. One common method involves the use of benzyl bromide and pyrrolidine-2-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for synthesizing intermediates used in medicinal chemistry.

Mechanism : The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate salt, which is acidified to the free acid .

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH₂OH) at the 5-position undergoes oxidation to form either an aldehyde or carboxylic acid, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 0°C | 1-Benzyl-5-carboxypyrrolidine-2-carboxylate | 72% |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | 1-Benzyl-5-formylpyrrolidine-2-carboxylate | 65% |

Stereochemical Impact : Oxidation retains the stereochemistry at the 2- and 5-positions due to the rigidity of the pyrrolidine ring.

Nucleophilic Substitution at the Amine

The benzyl group on the pyrrolidine nitrogen can be replaced via catalytic hydrogenation or alkylation:

Catalytic Hydrogenation

Removes the benzyl group to yield a secondary amine.

| Catalyst | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Pd/C (10% wt) | H₂ (1 atm), MeOH, 25°C | 5-(Hydroxymethyl)pyrrolidine-2-carboxylate | Retained |

Alkylation

Introduces new substituents at the nitrogen:

| Alkylating Agent | Base | Product | Efficiency |

|---|---|---|---|

| Methyl iodide | NaH, DMF | 1-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate | 88% |

| Benzyl bromide | K₂CO₃, CH₃CN | 1,5-Dibenzyl derivative | 76% |

Key Insight : Alkylation requires activation of the nitrogen with strong bases (e.g., NaH) to form reactive alkoxide intermediates .

Reductive Amination and Condensation

The hydroxymethyl group participates in reductive amination with primary amines:

| Amine | Reducing Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | NaBH₃CN, MeOH | 1-Benzyl-5-(benzylaminomethyl)pyrrolidine-2-carboxylate | 68% |

Limitation : Steric hindrance from the benzyl group reduces reaction rates compared to simpler pyrrolidine analogs.

Comparative Reactivity Table

Stereochemical Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit efflux pumps in Gram-negative bacteria, which are responsible for intrinsic antimicrobial resistance. This suggests that this compound could potentially enhance the efficacy of existing antibiotics against resistant strains, such as Pseudomonas aeruginosa .

Cancer Research

Preliminary studies have indicated that related compounds may exhibit cytotoxic effects against various cancer cell lines. For example, α-(hydroxymethyl)pyrroles have shown promise in cytotoxicity assays against the P388 cancer cell line, suggesting potential applications in cancer therapeutics . The specific mechanisms through which this compound may exert similar effects warrant further investigation.

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, making it valuable in the development of new synthetic pathways for pharmaceuticals and other chemical entities .

Chiral Catalysis

Due to its chiral nature, this compound may be utilized in asymmetric synthesis as a chiral catalyst or auxiliary. The presence of the hydroxymethyl and carboxylate groups can influence the reactivity and selectivity of reactions, making it a candidate for the development of enantioselective processes .

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. For instance:

- Synthesis Methods : Various synthetic routes have been developed for producing this compound, often involving multi-step processes that highlight its versatility as a precursor in organic synthesis .

- Biological Evaluation : Ongoing research is examining the interaction profiles of this compound with biological targets to elucidate its potential therapeutic mechanisms .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at C5 and N1 significantly influence polarity, solubility, and hydrogen-bonding capacity. Key analogues include:

Key Observations :

Key Observations :

Structural and Conformational Analysis

Ring Puckering and Crystallography :

- Pyrrolidine rings often exhibit non-planar conformations. For example, ’s compound showed a puckered conformation validated by X-ray diffraction (R factor = 0.042) .

- The hydroxymethyl group in the target compound may induce specific puckering modes (e.g., envelope or twisted), as described by Cremer and Pople’s coordinates .

Spectroscopic Validation :

- NMR Data: 12b: δ 2.2 ppm (s, 6H, N(CH3)2) confirms dimethylamino substitution . Target Compound: Expected δ 3.5–4.0 ppm (m, -CH2OH) and δ 7.3 ppm (aromatic protons).

- X-ray Crystallography : Software like SHELX and WinGX are critical for structural validation, ensuring accurate bond lengths and angles.

Biological Activity

Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate (MBHPC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of MBHPC, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

MBHPC has the molecular formula and features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl moiety. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.

Research indicates that MBHPC may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Studies have shown that pyrrolidine derivatives can act as inhibitors of various enzymes. Specifically, modifications at the C-5 position of the pyrrolidine core have been linked to selective inhibition against α-mannosidases, which are important in glycoprotein processing .

- Antimicrobial Activity : MBHPC has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Antimicrobial Efficacy

A summary of antimicrobial activity for MBHPC and related compounds is presented in Table 1. Minimum inhibitory concentrations (MICs) are provided for various pathogens.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| MBHPC | Staphylococcus aureus | 4.69 |

| MBHPC | Escherichia coli | 8.33 |

| MBHPC | Pseudomonas aeruginosa | 13.40 |

| Related Compound | Candida albicans | 16.69 |

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substitutions on the pyrrolidine ring. For instance, the presence of the benzyl group significantly enhances the inhibitory potency against certain enzymes compared to unsubstituted pyrrolidines .

- Modification Effects : The introduction of hydroxymethyl groups at the C-5 position has been shown to increase selectivity against target enzymes like GMIIb while reducing activity against others like LManII .

Inhibition Studies

In a recent study, MBHPC was evaluated for its ability to inhibit α-mannosidases from various sources. The compound exhibited IC50 values ranging from 0.30 mM to 2.95 mM against GMIIb, indicating moderate inhibition potential .

Antimicrobial Testing

In vitro tests demonstrated that MBHPC effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antimicrobial activity .

Q & A

Q. What are the common synthetic routes for Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate?

The compound is typically synthesized via hydrogenation of benzyl-protected intermediates. For example, benzyl(2S,5R)-1-benzyl-5-(2-(benzyloxy)-2-oxoethyl)pyrrolidine-2-carboxylate undergoes catalytic hydrogenation to yield the hydroxymethyl derivative. Reaction conditions (e.g., Pd/C, H₂, 1 atm) and purification via lyophilization are critical for high yields .

Q. Which spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Key signals include δ ~4.12 ppm (dd, hydroxymethyl CH₂), δ ~3.89 ppm (pyrrolidine ring protons), and δ ~2.2–1.6 ppm (methylene/methine protons). Carboxylate and ester carbonyls appear at δ ~174–175 ppm in ¹³C NMR .

- HRMS : Used to confirm molecular weight (e.g., [M+H]+ calcd. 174.0761) .

Q. How is the hydroxymethyl group stabilized during synthesis?

Protecting groups like trityl (e.g., (S)-5-(trityloxymethyl)pyrrolidin-2-one) prevent undesired oxidation or side reactions. Deprotection is achieved via acidic hydrolysis or hydrogenolysis .

Advanced Research Questions

Q. How is the crystal structure of this compound determined using SHELX software?

Single-crystal X-ray diffraction data are refined via SHELXL, which optimizes geometric parameters (e.g., bond lengths, angles) and thermal displacement coefficients. The R factor (e.g., 0.042) and data-to-parameter ratio (>13:1) ensure reliability. SHELXPRO interfaces with macromolecular refinement tools for complex cases .

Q. What conformational analysis methods apply to the pyrrolidine ring?

Cremer-Pople puckering coordinates quantify ring non-planarity. The puckering amplitude (q) and phase angle (φ) are calculated from atomic coordinates, with typical q values of 0.2–0.5 Å for pyrrolidine derivatives. Software like PLATON or Mercury visualizes pseudorotation pathways .

Q. How can selective oxidation of the hydroxymethyl group be achieved?

TEMPO/NaClO₂ under buffered conditions (pH 6.7) oxidizes the hydroxymethyl to a carboxylate without affecting the ester group. Reaction monitoring via TLC or LC-MS ensures selectivity .

Q. What kinetic factors influence dimerization or decomposition pathways?

Stability studies under thermal stress (e.g., 40–80°C) or UV exposure identify degradation products. Pseudo-first-order kinetics model decomposition rates, while dimerization is tracked via HPLC-MS. Activation energy (Eₐ) calculations guide storage recommendations .

Q. How does steric hindrance from the benzyl group affect reactivity?

Molecular mechanics (MMFF94) or DFT simulations (e.g., Gaussian) model steric effects. The benzyl group reduces nucleophilic attack at C-2 by ~30% compared to non-substituted analogs, as shown in comparative kinetic studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.